2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound that features a benzimidazole ring fused with a pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone ring, which can be achieved through various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyridazinone ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole, albendazole, and mebendazole share the benzimidazole ring structure.
Pyridazinone Derivatives: Compounds such as pyridazinone and its derivatives are structurally similar.
Uniqueness
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to its combined benzimidazole and pyridazinone structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O.ClH/c16-13-12(21-7-5-17-6-8-21)9-18-22(14(13)23)15-19-10-3-1-2-4-11(10)20-15;/h1-4,9,17H,5-8H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXRVJZBEHANGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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